molecular formula C19H22ClNO2S B2640518 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide CAS No. 1788677-46-2

2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide

Cat. No.: B2640518
CAS No.: 1788677-46-2
M. Wt: 363.9
InChI Key: VTWXTNWTCMWLDF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylthio group, a chlorophenyl group, and a methoxypropyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a benzylthio group is introduced to an acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography might be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide backbone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced acetamide derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxyethyl)acetamide
  • 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxypropyl)acetamide
  • 2-(benzylthio)-N-(2-(3-chlorophenyl)-2-methoxybutyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3-chlorophenyl)-2-methoxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-19(23-2,16-9-6-10-17(20)11-16)14-21-18(22)13-24-12-15-7-4-3-5-8-15/h3-11H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWXTNWTCMWLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSCC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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